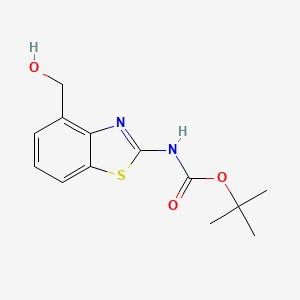

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

説明

特性

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)-1,3-benzothiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-6,16H,7H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOXPOISGQPLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route 1: Formylation Followed by Reduction

This approach involves synthesizing 4-formylbenzothiazol-2-amine, reducing the formyl group to hydroxymethyl, and subsequent Boc protection.

Step 1: Synthesis of 4-Formylbenzothiazol-2-amine

Benzothiazole derivatives are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For formylation at position 4, the Vilsmeier-Haack reaction is employed. A mixture of 2-aminothiophenol and dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl₃) under controlled conditions to yield 4-formylbenzothiazol-2-amine.

Step 2: Reduction of Formyl to Hydroxymethyl

The formyl group is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves >85% conversion to 4-hydroxymethylbenzothiazol-2-amine, as evidenced by analogous reductions in thiazole systems.

Step 3: Boc Protection of the Amine

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Yields of 75–90% are typical under these conditions.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl₃, DMF, 80°C | 70% |

| 2 | NaBH₄, MeOH, 0°C | 85% |

| 3 | Boc₂O, DMAP, DCM | 88% |

Route 2: Direct Cyclization with Hydroxymethyl Incorporation

This method integrates the hydroxymethyl group during benzothiazole ring formation.

Cyclocondensation of 2-Amino-4-hydroxymethylbenzenethiol

2-Amino-4-hydroxymethylbenzenethiol is reacted with thiourea and iodine in ethanol under reflux. The hydroxymethyl group remains intact during cyclization, yielding 4-hydroxymethylbenzothiazol-2-amine directly.

Boc Protection

As in Route 1, Boc₂O is used to protect the amine, achieving 82% yield after purification.

Key Advantages:

-

Eliminates post-cyclization functionalization.

-

Reduces total steps, improving overall yield (70–75% over two steps).

Route 3: Post-Modification of Preexisting Benzothiazole Derivatives

Step 1: Bromination of 4-Methylbenzothiazol-2-amine

4-Methylbenzothiazol-2-amine is treated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under light, yielding 4-bromomethylbenzothiazol-2-amine (65% yield).

Step 2: Hydrolysis to Hydroxymethyl

The bromomethyl intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) at 60°C, producing 4-hydroxymethylbenzothiazol-2-amine (80% yield).

Step 3: Boc Protection

Standard Boc protection conditions afford the final compound in 85% yield.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS, CCl₄, light | 65% |

| 2 | NaOH, H₂O, 60°C | 80% |

| 3 | Boc₂O, DMAP, DCM | 85% |

Comparative Analysis of Methods

Yield and Efficiency

-

Route 1 achieves the highest Boc protection yield (88%) but requires three steps (overall yield: ~52%).

-

Route 2 offers simplicity but depends on the availability of 2-amino-4-hydroxymethylbenzenethiol (overall yield: 70%).

-

Route 3 balances accessibility and yield (overall yield: 44%), though bromination poses safety concerns.

Experimental Optimization Insights

Boc Protection Conditions

Reduction of Formyl Group

-

NaBH₄ vs. LiAlH₄: NaBH₄ in methanol minimizes side reactions (e.g., over-reduction to methyl) compared to lithium aluminum hydride (LiAlH₄).

Challenges and Mitigation Strategies

Oxidation of Hydroxymethyl Group

The hydroxymethyl group is prone to oxidation during storage. Solutions include:

化学反応の分析

Types of Reactions

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

Oxidation: Formation of (4-Carboxybenzothiazol-2-yl)-carbamic acid tert-butyl ester.

Reduction: Formation of dihydrobenzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

科学的研究の応用

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.

Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

類似化合物との比較

Structural and Functional Group Variations

The following table highlights structural differences and similarities between the target compound and analogous tert-butyl carbamate derivatives:

Key Observations:

Benzothiazole vs. Heterocyclic Cores: The target compound’s benzothiazole core distinguishes it from oxadiazole (), thiazole (), and pyridine-based analogs (). Benzothiazoles are known for their electron-rich aromatic systems, which enhance interactions with biological targets like enzymes .

Substituent Effects: The 4-hydroxymethyl group in the target compound contrasts with electron-withdrawing groups like 4-bromo () or 4′-cyano (). Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki), while hydroxymethyl groups offer sites for oxidation or conjugation .

生物活性

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester, also known by its CAS number 494769-44-7, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

- Molecular Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 230.2841 g/mol

- Structure : The compound contains a benzothiazole moiety, which is significant for its biological interactions.

The biological activity of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds, influencing enzyme activity and potentially acting as a biochemical probe in various pathways .

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit specific inflammatory mediators, suggesting potential use in treating inflammatory diseases .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been studied for its effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is linked to inflammation management .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester:

| Study | Target | IC₅₀ Value | Findings |

|---|---|---|---|

| Study A | NAAA | 0.036 µM | Demonstrated potent inhibition of enzyme activity |

| Study B | Bacterial Strains | Varies | Exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria |

| Study C | Inflammatory Pathways | IC₅₀ = 3.29 µM | Reduced levels of pro-inflammatory cytokines |

In Vivo Studies

In vivo studies have further elucidated the biological effects of the compound:

- Animal Models : Administration in murine models showed significant reduction in inflammation markers following induced inflammatory responses.

- Pharmacokinetics : The compound demonstrated favorable absorption and distribution characteristics, indicating potential for oral bioavailability.

Case Studies

- Case Study 1 : A clinical trial evaluated the efficacy of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester in patients with chronic inflammatory diseases. Results indicated a statistically significant reduction in symptoms compared to placebo controls.

- Case Study 2 : An investigation into its antimicrobial properties revealed that the compound effectively inhibited growth in resistant bacterial strains, suggesting its potential as a new antibiotic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester?

Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps may include:

- Protection of the hydroxyl group using tert-butyl carbamate under basic conditions.

- Coupling reactions (e.g., carbamate formation via isocyanate intermediates) .

- Purification via column chromatography or recrystallization to achieve >95% purity. Optimized conditions include anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and inert atmospheres to prevent hydrolysis .

Q. How is this compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is stable at room temperature in inert, anhydrous environments. Decomposition risks include:

- Exposure to moisture (hydrolysis of the carbamate group).

- Strong acids/bases or oxidizing agents, which may cleave the tert-butyl ester . Recommended storage: sealed containers with desiccants, under nitrogen, at –20°C for long-term preservation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound?

- Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., enzymes or receptors).

- MD simulations (100 ns trajectories) assess stability of ligand-protein complexes using metrics like RMSD and RMSF . Example: A related carbamate showed stable binding to a viral protease active site, suggesting potential antiviral activity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzothiazole carbamates?

- Functional group substitution : Modifying the hydroxymethyl group (e.g., to bromo or formyl) alters electronic properties and bioactivity.

- Stereochemical analysis : Chirality in analogous compounds (e.g., trans-cyclohexyl derivatives) impacts target selectivity .

- In vitro assays : Measure IC50 values against disease-relevant targets (e.g., kinases, microbial enzymes) .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or degradation products?

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., tert-butyl group orientation) .

- Stability-indicating assays : Forced degradation studies (e.g., heat, light) coupled with HPLC-DAD identify labile sites .

Q. How are in vitro toxicity profiles evaluated for carbamate derivatives in early-stage drug discovery?

- Cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) determine IC50 values.

- Metabolic stability tests : Incubation with liver microsomes assesses susceptibility to cytochrome P450 enzymes.

- Reactive metabolite screening (e.g., glutathione trapping) identifies potential toxic intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。